3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
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Overview
Description
3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound characterized by the presence of dichlorobenzamide and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide typically involves the following steps:
Formation of the Pyridazinone Intermediate: The pyridazinone moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Alkylation: The pyridazinone intermediate is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Amidation: The final step involves the reaction of the alkylated pyridazinone with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The dichloro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a tool compound in biological assays to study its effects on cellular processes.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzamide moiety may facilitate binding to specific sites, while the pyridazinone group can modulate the compound’s activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-dichlorobenzamide: Shares the dichlorobenzamide moiety but lacks the pyridazinone group.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide: Contains the pyridazinone group but lacks the dichloro substituents on the benzene ring.
Uniqueness
3,4-dichloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is unique due to the combination of the dichlorobenzamide and pyridazinone moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,4-dichloro-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c15-11-5-4-10(9-12(11)16)14(21)17-6-2-8-19-13(20)3-1-7-18-19/h1,3-5,7,9H,2,6,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQCYZPLPHOOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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